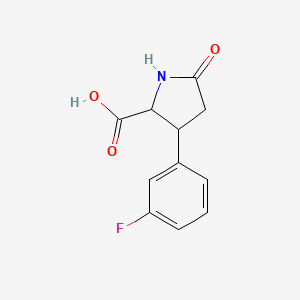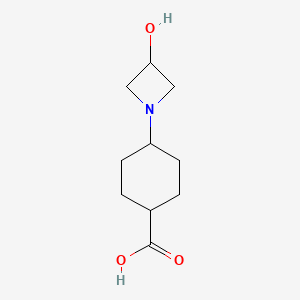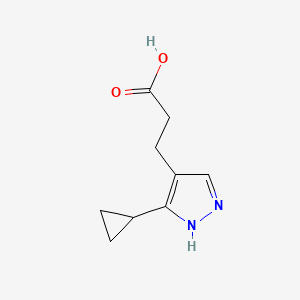
Acide 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoïque
Vue d'ensemble
Description
3-(5-Cyclopropyl-1H-pyrazol-4-yl)propanoic acid is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields of research and industry. It is available for purchase for pharmaceutical testing .
Synthesis Analysis
The synthesis of pyrazole compounds, such as 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid, involves various methods. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Applications De Recherche Scientifique
Chimie médicinale
Les pyrazoles ont une large gamme d'applications en chimie médicinale . Ils sont souvent utilisés comme échafaudages dans la synthèse de produits chimiques bioactifs . La partie pyrazole a de nombreuses fonctions pharmacologiques, et différentes techniques de synthèse ont été discutées .
Découverte de médicaments
Le noyau pyrazole est synthétisé avec diverses stratégies telles que l'approche multicomposants, les cycloadditions dipolaires, la cyclocondensation de l'hydrazine avec un système carbonylé, l'utilisation d'un système hétérocyclique et l'approche multicomposants . Ces techniques sont souvent utilisées dans la découverte de médicaments pour créer de nouveaux composés avec des effets thérapeutiques potentiels .
Agrochimie
Dans le domaine de l'agrochimie, les pyrazoles sont utilisés en raison de leur large éventail d'activités biologiques . Ils peuvent être utilisés dans le développement de nouveaux pesticides et autres produits chimiques agricoles .
Chimie de coordination
Les pyrazoles sont également utilisés en chimie de coordination . Ils peuvent agir comme ligands, se liant aux ions métalliques pour former des composés de coordination .
Chimie organométallique
En chimie organométallique, les pyrazoles peuvent être utilisés pour synthétiser de nouveaux composés organométalliques . Ces composés ont des applications dans divers domaines, notamment la catalyse et la science des matériaux .
Synthèse verte
Les pyrazoles sont également impliqués dans les processus de synthèse verte . Ces processus visent à réduire l'impact environnemental de la synthèse chimique en minimisant l'utilisation de substances dangereuses et en réduisant les déchets .
Synthèse assistée par micro-ondes
La synthèse assistée par micro-ondes est un autre domaine où les pyrazoles sont utilisés . Cette technique peut augmenter la vitesse et l'efficacité des réactions chimiques, ce qui en fait un outil précieux dans divers domaines de la recherche .
Synthèse d'hétérocycles
Les pyrazoles sont utilisés dans la synthèse d'hétérocycles . Les composés hétérocycliques ont une large gamme d'applications, notamment dans le développement de produits pharmaceutiques, de colorants et de matériaux fonctionnels .
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid may also interact with various targets.
Mode of Action
It’s worth noting that similar compounds have been shown to interact strongly with their targets . This interaction could lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
Similar compounds have been incorporated into drug molecules as tracers for quantitation during the drug development process . This suggests that 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid may also be involved in various biochemical pathways.
Pharmacokinetics
It’s worth noting that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests that similar processes may be involved in the pharmacokinetics of 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid.
Result of Action
Similar compounds have been shown to have diverse biological activities , suggesting that 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid may also have various effects at the molecular and cellular levels.
Action Environment
It’s worth noting that the storage conditions recommended for similar compounds suggest that environmental factors such as temperature may affect their stability .
Analyse Biochimique
Biochemical Properties
3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission. Additionally, 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid may interact with other proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially influencing cellular redox balance .
Cellular Effects
The effects of 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid on various cell types and cellular processes are profound. It has been shown to disrupt endocytosis, cell cycle progression, and cellular respiration in yeast cells . This compound can cause an increase in the uptake of certain dyes, indicating enhanced endocytosis. Furthermore, it can induce cell cycle arrest at the G1 phase and disrupt mitochondrial function, leading to impaired cellular respiration . These effects suggest that 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid can significantly influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with acetylcholinesterase results in the inhibition of this enzyme, affecting neurotransmitter breakdown . Additionally, 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid may influence gene expression by modulating transcription factors or signaling pathways involved in oxidative stress responses . These molecular interactions highlight the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid in laboratory settings are crucial for understanding its long-term effects. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to oxidative environments may lead to its breakdown, affecting its efficacy. Long-term studies in vitro and in vivo have indicated that 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid can have sustained effects on cellular function, particularly in modulating oxidative stress responses .
Dosage Effects in Animal Models
The effects of 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse outcomes . For instance, high doses of this compound can cause significant inhibition of acetylcholinesterase, leading to impaired neurotransmission and potential neurotoxicity . Threshold effects have also been noted, where a specific dosage range is required to achieve the desired biochemical modulation without causing toxicity.
Metabolic Pathways
3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and superoxide dismutase, influencing metabolic flux and metabolite levels . The compound’s role in oxidative stress responses suggests its involvement in pathways that regulate cellular redox balance. Additionally, its interaction with metabolic enzymes highlights its potential to modulate various biochemical processes .
Transport and Distribution
The transport and distribution of 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s bioavailability and efficacy in different tissues .
Subcellular Localization
The subcellular localization of 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid plays a significant role in its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is influenced by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid in these compartments suggests its involvement in regulating mitochondrial function and protein synthesis .
Propriétés
IUPAC Name |
3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-8(13)4-3-7-5-10-11-9(7)6-1-2-6/h5-6H,1-4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSPMLCGNBOKCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


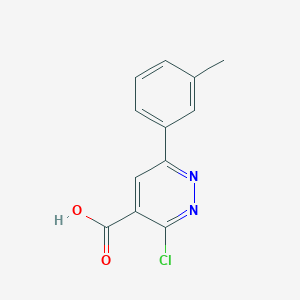

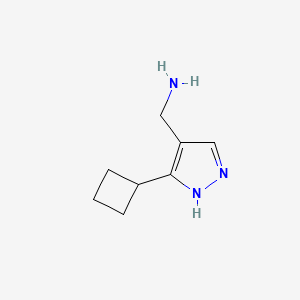

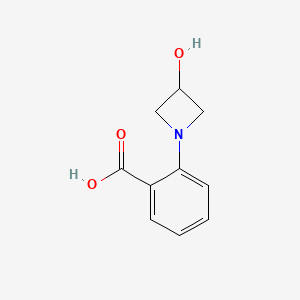
![3-[(6-Cyclopropylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1472355.png)
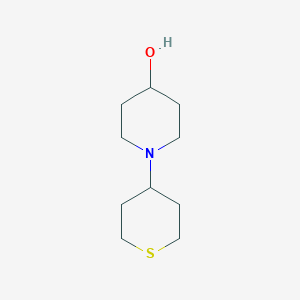
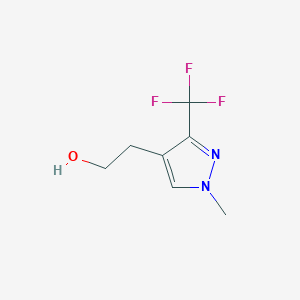
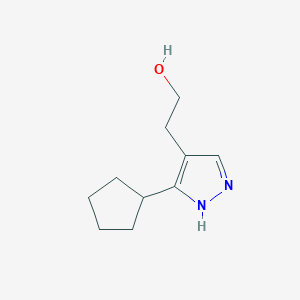
![2-(Pyridin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472361.png)

